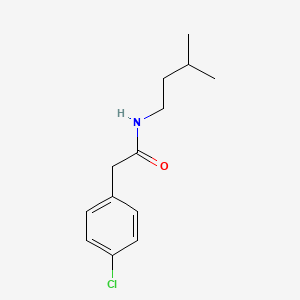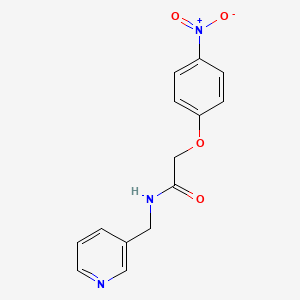
2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide, also known as DENPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the nicotinamide family and is synthesized using a specific method.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. It has been shown to have potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide is not fully understood. However, it has been shown to activate the GABA-A receptor, which is responsible for inhibiting the activity of neurons in the brain. This leads to a decrease in the release of neurotransmitters, resulting in a reduction in pain and inflammation. This compound has also been shown to inhibit the activity of certain enzymes involved in the growth of cancer cells, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation and pain. This compound has also been shown to increase the production of certain neurotransmitters, leading to a reduction in anxiety and depression. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide in lab experiments is its potency. It has been shown to have potent anti-inflammatory, analgesic, and anticancer effects, making it a valuable tool for researchers. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have toxic effects on certain cell types, which may limit its applicability in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide. One potential area of research is the development of new derivatives of this compound with improved potency and selectivity. Another potential area of research is the elucidation of the exact mechanism of action of this compound, which may lead to the development of more targeted therapies. Additionally, further research is needed to determine the safety and efficacy of this compound in vivo, which may lead to its eventual use in clinical settings.
Métodos De Síntesis
2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide is synthesized using a multistep process that involves the reaction of 2,5-dichloro-4,6-dimethylpyridine with ethylamine and phenylboronic acid. The reaction is catalyzed by palladium acetate and triphenylphosphine. The product obtained is then subjected to a series of purification steps to obtain pure this compound.
Propiedades
IUPAC Name |
2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-4-20(12-8-6-5-7-9-12)16(21)13-10(2)14(17)11(3)19-15(13)18/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAXKPBKJGOBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C(=C(N=C2Cl)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,4-trimethyl-1-{[(4-methylphenyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5856356.png)




![3-[(4-chlorobenzyl)thio]-4-ethyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5856394.png)
![N'-[2-(1-naphthyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5856402.png)
![2-[4-(3-nitrophenyl)-3-butenoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5856408.png)
![3-(difluoromethyl)-N-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5856410.png)


![4-[4-(acetylamino)phenoxy]phthalic acid](/img/structure/B5856426.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5856443.png)
![4-fluoro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5856453.png)